molecular formula C8H16O2 B1605047 1,3-Cyclohexanedimethanol CAS No. 3971-28-6

1,3-Cyclohexanedimethanol

Cat. No.: B1605047
CAS No.: 3971-28-6
M. Wt: 144.21 g/mol
InChI Key: LUSFFPXRDZKBMF-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedimethanol is an organic compound with the molecular formula C8H16O2. It is a colorless, low-melting solid that is commonly used in the production of polyester resins. The compound exists as a mixture of cis and trans isomers, which can influence its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedimethanol can be synthesized through several methods. One common route involves the hydrogenation of dimethyl terephthalate in the presence of a catalyst such as ruthenium, platinum, and tin (Ru5PtSn). This process converts dimethyl terephthalate into this compound under specific conditions of temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of dimethyl terephthalate or similar esters. The process is optimized to achieve high yields and purity, ensuring the compound is suitable for use in various applications, particularly in the polymer industry .

Chemical Reactions Analysis

Types of Reactions: 1,3-Cyclohexanedimethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanedicarboxylic acid.

    Reduction: It can be reduced to form cyclohexanediol.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups into chlorides, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Cyclohexanedicarboxylic acid.

    Reduction: Cyclohexanediol.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

1,3-Cyclohexanedimethanol has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which 1,3-Cyclohexanedimethanol exerts its effects largely depends on its application. In polymer chemistry, the hydroxyl groups of this compound react with carboxylic acids or isocyanates to form ester or urethane linkages, respectively. These reactions lead to the formation of long polymer chains with specific properties tailored to their intended use .

Comparison with Similar Compounds

    1,4-Cyclohexanedimethanol: Similar in structure but with hydroxyl groups on the 1 and 4 positions, leading to different physical and chemical properties.

    Cyclohexanediol: Contains two hydroxyl groups but lacks the methylene bridges, resulting in different reactivity and applications.

    Cyclohexanedicarboxylic acid: An oxidized form of 1,3-Cyclohexanedimethanol, used in different types of polymer synthesis.

Uniqueness: this compound is unique due to its specific placement of hydroxyl groups, which allows for the formation of polymers with distinct mechanical and thermal properties. Its ability to form both cis and trans isomers adds to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

[3-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSFFPXRDZKBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871047
Record name 1,3-Cyclohexanedimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3971-28-6
Record name 1,3-Cyclohexanedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3971-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexanedimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedimethanol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Cyclohexanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(hydroxymethyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.450
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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